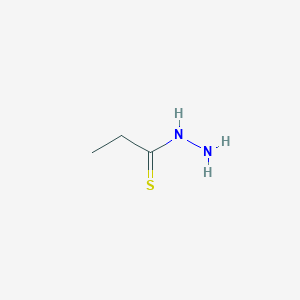

Propanethiohydrazide

Description

Structure

3D Structure

Properties

CAS No. |

89946-93-0 |

|---|---|

Molecular Formula |

C3H8N2S |

Molecular Weight |

104.18 g/mol |

IUPAC Name |

propanethiohydrazide |

InChI |

InChI=1S/C3H8N2S/c1-2-3(6)5-4/h2,4H2,1H3,(H,5,6) |

InChI Key |

LCCKLSZBQCWOFX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=S)NN |

Origin of Product |

United States |

Nomenclature and Classification of Propanethiohydrazide

Preferred IUPAC Name (PIN) Designation of Propanethiohydrazide

The systematic and universally accepted name for the compound CH₃CH₂CH₂-CS-NH-NH₂ is This compound . This designation adheres to the guidelines set forth by the International Union of Pure and Applied Chemistry (IUPAC) for naming organic compounds qmul.ac.ukiupac.orgiupac.orgqmul.ac.ukqmul.ac.ukscribd.comnih.gov.

Systematic Naming Conventions for Thiohydrazides within Organic Chemistry

IUPAC nomenclature for thiohydrazides, such as this compound, primarily employs substitutive nomenclature. This involves using suffixes formed by functional replacement. The recommended suffix for this class of compounds is 'thiohydrazide' qmul.ac.ukiupac.orgiupac.orgqmul.ac.ukqmul.ac.ukscribd.com. The general structure of a thiohydrazide is represented as R-CS-NH-NH₂, where 'R' denotes an organic substituent. In the case of this compound, 'R' is the propyl group (CH₃CH₂CH₂-). Older naming conventions, such as modifying retained names with prefixes like 'thio-' or substituting hydrazine (B178648) with acyl groups, are no longer recommended for Preferred IUPAC Names (PINs) qmul.ac.ukiupac.orgqmul.ac.uk.

Classification of this compound as a Chalcogen Analogue of Amides and Hydrazides

This compound is classified as a chalcogen analogue of amides and hydrazides. Chalcogen analogues are compounds where oxygen atoms within functional groups are replaced by other chalcogen elements, primarily sulfur (S), selenium (Se), or tellurium (Te) qmul.ac.ukiupac.orgiupac.orgqmul.ac.ukscribd.comqmul.ac.ukqmul.ac.ukumsl.edu. Specifically, this compound is the sulfur analogue of propanhydrazide, featuring a thiocarbonyl group (C=S) in place of the carbonyl group (C=O) found in the corresponding hydrazide or amide. This substitution imparts distinct chemical properties compared to its oxygen-containing counterparts qmul.ac.ukiupac.orgiupac.orgqmul.ac.ukqmul.ac.ukscribd.com.

Relationship of this compound to Related Organic Functional Groups

This compound shares structural similarities with amides and hydrazides due to the replacement of oxygen with sulfur. It is also closely related to other sulfur-containing functional groups, including thioamides and thiosemicarbazides nih.govarabjchem.org. The core thiohydrazide moiety (-CS-NH-NH₂) is a key structural feature that dictates its chemical reactivity and potential applications.

Synthetic Methodologies for Propanethiohydrazide and Its Derivatives

General Principles and Strategies for Thiohydrazide Synthesis

Thiohydrazides are characterized by the presence of the -C(=S)-NH-NH- functional group. Their synthesis generally involves the strategic combination of hydrazine (B178648) derivatives with reagents that can introduce the thiocarbonyl (C=S) group. A common and versatile approach utilizes isothiocyanates, which readily react with nucleophilic nitrogen atoms of hydrazine compounds to form the thiohydrazide linkage scispace.comresearchgate.netclockss.org. These reactions often proceed via nucleophilic addition mechanisms, where the nitrogen atom of the hydrazine derivative attacks the electrophilic carbon of the isothiocyanate group. Principles from Hard and Soft Acids and Bases (HSAB) theory can also be applied to understand the reactivity and selectivity in these transformations mdpi.comresearchgate.net. Furthermore, acid hydrazides can serve as precursors for sulfur-containing heterocycles, often involving reactions with thiocyanates or related sulfur sources, indirectly leading to structures incorporating thiohydrazide-like features chemmethod.com.

Specific Synthetic Routes for Propanethiohydrazide

The synthesis of "this compound" as a distinct entity is less commonly detailed in the literature compared to the incorporation of the this compound moiety into more complex molecules. The following subsections outline the primary methods observed for constructing this functional group within derivatives.

Synthesis from Hydrazinyl Analogs

A fundamental strategy for accessing thiohydrazide derivatives involves the preparation of suitable hydrazinyl intermediates. These intermediates are often generated through the hydrazinolysis of precursor compounds. For instance, a chloro-pyridine derivative (Compound 6) was subjected to hydrazinolysis to yield a corresponding hydrazinyl analogue (Compound 12) scispace.comresearchgate.net. This hydrazinyl analogue then serves as a key nucleophile for subsequent reactions aimed at forming the thiohydrazide structure.

Reactions Involving Isothiocyanates for this compound Moiety Formation

The most frequently employed method for introducing the this compound moiety involves the condensation reaction between a hydrazinyl analog and an appropriate isothiocyanate. This reaction directly constructs the characteristic -NH-C(=S)-NH- linkage. A representative example involves the reaction of a hydrazinyl analogue (Compound 12) with an isothiocyanate. This condensation typically proceeds under basic conditions in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), often with heating to reflux for an extended period scispace.comresearchgate.net.

Table 1: Synthesis of a this compound Derivative

| Compound Name/Derivative | Yield (%) | Melting Point (°C) | Solvent | Temperature | Reaction Time | Key Reagents |

| N-[3-cyano-6-(2-naphthyl)-4-phenylpyridin-2-ylamino]this compound (18a) | 65 | 266-267 | DMF | Reflux | 12 h | Hydrazinyl analogue (12), Isothiocyanate |

The reaction conditions for the formation of N-[3-cyano-6-(2-naphthyl)-4-phenylpyridin-2-ylamino]this compound (18a) involved refluxing the hydrazinyl analogue (12) with an isothiocyanate in DMF in the presence of a catalytic amount of triethylamine (B128534) scispace.comresearchgate.net. This procedure yielded the desired derivative with a reported yield of 65%. Spectroscopic data, including IR and ¹H NMR, confirmed the presence of the thiohydrazide functional group, characterized by peaks corresponding to N-H stretching (3445-3345 cm⁻¹) and the C=S bond (1180 cm⁻¹) scispace.comresearchgate.net.

Exploration of Alternative Synthetic Pathways

Beyond the direct condensation with isothiocyanates, alternative routes for generating thiohydrazide structures or related compounds exist. Acid hydrazides can be transformed into heterocyclic systems, such as 1,3,4-thiadiazoles, through reactions with reagents like ammonium (B1175870) thiocyanate, often followed by cyclization steps chemmethod.com. The broad utility of various hydrazine derivatives in heterocyclic synthesis suggests that diverse pathways could be envisioned for constructing specific this compound-containing molecules, depending on the desired structural complexity and available starting materials clockss.org.

Optimization of Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is critical for maximizing yields, purity, and efficiency in chemical synthesis. For the formation of this compound moieties, key parameters include temperature, solvent systems, and reaction time.

Influence of Temperature and Solvent Systems

The choice of solvent and temperature significantly impacts the success of thiohydrazide formation reactions. For the condensation of hydrazinyl analogues with isothiocyanates, polar aprotic solvents like DMF are commonly employed due to their ability to dissolve reactants and facilitate nucleophilic reactions scispace.comresearchgate.netmdpi.com. Elevated temperatures, such as reflux, are often necessary to drive these condensations to completion within a reasonable timeframe, typically several hours scispace.comresearchgate.net. General principles of reaction optimization highlight that solvent polarity and hydrogen-bonding capabilities can influence reaction rates and pathways mdpi.com. While specific optimization studies for simple this compound are not extensively detailed, the conditions used for derivative synthesis (e.g., reflux in DMF) provide a foundational understanding for developing efficient synthetic protocols scispace.comresearchgate.net.

Catalytic Approaches in Thiohydrazide Synthesis

The synthesis of thiohydrazides and their derivatives often benefits from the use of catalysts to enhance reaction rates, improve yields, and control selectivity. While direct catalytic synthesis methods specifically for this compound itself are not extensively detailed in the provided literature, general catalytic strategies employed in the synthesis of related thiohydrazide structures offer insight into potential approaches. These methods typically involve acid or base catalysis, or the use of specific reagents that facilitate the formation of the thiohydrazide functional group or its precursors.

General Catalytic Strategies:

Base Catalysis: Organic bases, such as triethylamine, have been employed in the synthesis of thiohydrazide derivatives. For instance, in the preparation of N'-[3-cyano-6-(2-naphthyl)-4-phenylpyridin-2-ylamino]this compound (18a), triethylamine was used as a catalyst in dimethylformamide (DMF) solvent for the reaction between a hydrazinyl derivative and an isothiocyanate scispace.comresearchgate.net. This base likely facilitates the nucleophilic attack of the hydrazine nitrogen onto the electrophilic carbon of the isothiocyanate.

Acid Catalysis: Acidic catalysts, like glacial acetic acid, are sometimes used in reactions involving hydrazine derivatives, although their direct role in thiohydrazide formation may be indirect, such as in the formation of intermediate hydrazones scispace.com. In the synthesis of thiocarbohydrazide (B147625) (TCH), a related compound, 2-chloroethanol (B45725) has been reported to act as a catalyst sapub.org. Heteropolyacids (HPAs) have also been utilized as catalysts in the synthesis of related heterocyclic compounds, such as pyrazolone (B3327878) derivatives from thiosemicarbazide (B42300) derivatives ijpcbs.com.

Organocatalysis: Thioureas, as a class of organocatalysts, are known to accelerate and influence the stereochemistry of various organic transformations through hydrogen-bonding interactions nih.govwikipedia.org. While not directly applied to the synthesis of this compound in the reviewed literature, this highlights the potential for non-covalent catalysis in thiohydrazide chemistry.

Table 1: Examples of Catalytic Approaches in Thiohydrazide and Related Synthesis

| Substrates | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| Hydrazinyl derivative (12) + Ethyl isothiocyanate | Triethylamine | DMF | Reflux, 12 h | N'-[3-cyano-6-(2-naphthyl)-4-phenylpyridin-2-ylamino]this compound (18a) | 65% | scispace.comresearchgate.net |

| Carbon disulfide (CS₂) + Hydrazine hydrate (B1144303) | 2-Chloroethanol | N/A | 80°C, 10-11 h | Thiocarbohydrazide (TCH) | >90% | sapub.org |

| Thiosemicarbazide derivatives + 3-Acetyldihydrofuran-2(3H)-one (1) | Heteropolyacid (HPA) | Ethanol (B145695) | Reflux, 5-8 h | Pyrazolone derivatives | 75-80% | ijpcbs.com |

| α-Ketoacid + Thiohydrazide (Boc-protected) | Aqueous acidic conditions | Water | 70°C | Macrocyclic β-peptides (via thiadiazole formation) | N/A | rsc.orgrsc.org |

Isolation and Purification Techniques for this compound and its Intermediates

The isolation and purification of this compound and its synthetic intermediates are critical steps to obtain pure compounds for characterization and further use. Common laboratory techniques are employed, leveraging differences in solubility, polarity, and physical state.

Standard Isolation and Purification Methods:

Recrystallization: This is a widely used technique for purifying solid organic compounds. It involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling, which allows the desired compound to crystallize out while impurities remain dissolved. Solvents commonly reported for the purification of thiohydrazide derivatives include ethanol researchgate.net, methanol (B129727) scispace.com, and isopropanol (B130326) scispace.comresearchgate.net.

Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel or alumina) and their solubility in a mobile phase (solvent system). Silica gel column chromatography is a standard method for purifying thiohydrazides and their intermediates google.com. Flash chromatography, a rapid form of column chromatography, using solvent mixtures such as hexanes/EtOAc, has also been employed for intermediate purification rsc.org.

Extraction: Liquid-liquid extraction is often used as an initial step to separate the desired product from reaction mixtures, particularly to remove soluble impurities or to transfer the product into a more suitable solvent for subsequent purification steps google.com.

Filtration and Drying: After crystallization or precipitation, solid products are typically isolated by filtration, washed with a suitable solvent to remove residual mother liquor, and then dried to remove any remaining solvent researchgate.net.

Table 2: Common Isolation and Purification Techniques for Thiohydrazides and Intermediates

| Technique | Stationary Phase (if applicable) | Mobile Phase/Solvent(s) | Application/Outcome | Reference |

| Recrystallization | N/A | Ethanol, Methanol, Isopropanol | Purification of solid thiohydrazides and derivatives, yielding crystalline products. | scispace.comresearchgate.netresearchgate.net |

| Column Chromatography | Silica Gel | Various organic solvent mixtures | Separation and purification of thiohydrazides and synthetic intermediates. | google.com |

| Flash Chromatography | Silica Gel | Hexanes/EtOAc (e.g., 4:1 → 1:1) | Purification of intermediates; yields product as a solid. | rsc.org |

| Extraction | N/A | Various organic solvents, water | Initial separation of products from reaction mixtures, removal of soluble impurities. | google.com |

| Filtration & Drying | N/A | N/A | Isolation of solid products after crystallization or precipitation; removal of residual solvents. | researchgate.net |

Compound List

this compound

N'-[3-cyano-6-(2-naphthyl)-4-phenylpyridin-2-ylamino]this compound (18a)

Thiocarbohydrazide (TCH)

Hydrazinyl derivative (12)

Ethyl isothiocyanate

3-Acetyldihydrofuran-2(3H)-one (1)

Carbon disulfide (CS₂)

Hydrazine hydrate

Salicylaldehyde

Chemical Reactivity and Derivatization Strategies of Propanethiohydrazide

Reactivity Profile of the Propanethiohydrazide Functional Group

This compound, with the structure CH3CH2CH2C(S)NHNH2, possesses several reactive sites. The nucleophilic character primarily stems from the lone pairs on the nitrogen atoms, particularly the terminal NH2 group, and to a lesser extent, the sulfur atom. The hydrogen atoms attached to the nitrogen atoms are also acidic and can be abstracted by bases. The thiocarbonyl carbon is electrophilic due to the polarization of the C=S bond, making it susceptible to nucleophilic attack. The sulfur atom itself can also act as a nucleophile, especially in reactions involving electrophilic species.

The thiohydrazide group is known for its potential instability, with the S-N bond being prone to fragmentation under certain conditions ontosight.ai. However, its reactivity is also harnessed in synthetic chemistry for the construction of various heterocyclic systems mdpi.com. The presence of the propyl chain (CH3CH2CH2-) generally contributes to lipophilicity and can influence steric factors in reactions.

Condensation Reactions of this compound Derivatives

This compound readily undergoes condensation reactions, particularly with carbonyl compounds, leading to the formation of hydrazone derivatives.

Reactions with Carbonyl Compounds (Aldehydes and Ketones)

The reaction of this compound with aldehydes and ketones is a characteristic condensation reaction. The nucleophilic terminal amino group (-NH2) of the thiohydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule, forming a thiohydrazone. This reaction is analogous to the formation of hydrazones from hydrazines and carbonyl compounds chemguide.co.ukchemguide.co.uksavemyexams.compressbooks.pub.

The general reaction can be represented as: R1-C(=O)-R2 + CH3CH2CH2C(S)NHNH2 → R1R2C=N-NHC(S)CH2CH2CH3 + H2O

Where R1 and R2 can be hydrogen or alkyl/aryl groups. These thiohydrazones are often stable and can be characterized by spectroscopic methods. The specific conditions for these reactions typically involve mild acidic catalysis (e.g., acetic acid) in a suitable solvent like ethanol (B145695), often at room temperature or with gentle heating primescholars.com.

Table 1: Condensation of this compound with Carbonyl Compounds

| Carbonyl Compound | Solvent | Catalyst | Product Type | General Structure |

| Aldehyde (RCHO) | Ethanol | Acetic Acid | Thiohydrazone | RCH=N-NHC(S)CH2CH2CH3 |

| Ketone (RCOR') | Ethanol | Acetic Acid | Thiohydrazone | RC(R')=N-NHC(S)CH2CH2CH3 |

Annulation Reactions with Cyclic Anhydrides

This compound derivatives can participate in annulation reactions with cyclic anhydrides, leading to the formation of new heterocyclic ring systems. Cyclic anhydrides, such as succinic anhydride (B1165640) or phthalic anhydride, are dicarboxylic acid derivatives that can react as electrophiles. The nucleophilic nitrogen atoms of the thiohydrazide moiety can attack the carbonyl carbons of the anhydride ring.

These reactions often involve the opening of the anhydride ring, followed by cyclization. For instance, reaction with cyclic anhydrides can lead to the formation of imide-like structures or more complex fused ring systems, depending on the specific anhydride and reaction conditions. The presence of the thioamide functionality can influence the course of these reactions, potentially leading to sulfur-containing heterocycles mdpi.comokstate.edusaskoer.cacoconote.applibretexts.orglibretexts.org. While specific reactions of this compound with cyclic anhydrides are not detailed in the provided search results, the general reactivity of thiohydrazides with anhydrides suggests the formation of products where the anhydride ring is incorporated into a new structure, often involving acylation of the thiohydrazide.

Cyclization Reactions Leading to Heterocyclic Systems Incorporating this compound Moieties

The versatile reactivity of the thiohydrazide group makes it a valuable precursor for the synthesis of various heterocyclic compounds.

Formation of 1,2,4-Triazole (B32235) Rings from this compound Derivatives

1,2,4-Triazoles are a significant class of nitrogen-containing heterocycles with diverse biological activities rsc.orgorganic-chemistry.orgscispace.comfrontiersin.orgrsc.org. Thiohydrazides, including derivatives of this compound, can serve as key building blocks for their synthesis. A common route involves the reaction of thiohydrazides with reagents that can provide the remaining carbon and nitrogen atoms for the triazole ring.

For example, thiohydrazides can react with carboxylic acids or their derivatives (like orthoesters or acid chlorides) under cyclizing conditions to form 1,2,4-triazoles organic-chemistry.orgscispace.comresearchgate.net. The reaction typically proceeds via the formation of an intermediate acylthiohydrazide or a related species, which then undergoes intramolecular cyclization with the elimination of water or another small molecule. The sulfur atom from the thiocarbonyl group can either be retained in the final product (e.g., in thiadiazoles) or eliminated during the formation of the triazole ring, depending on the specific reagents and reaction pathway.

A general pathway for 1,2,4-triazole formation from thiohydrazides might involve reaction with a one-carbon unit donor (like formic acid derivatives or nitriles) and subsequent cyclization. The specific example of forming 1,2,4-triazoles from thiohydrazides often involves reactions with compounds like nitriles or formamide (B127407) derivatives rsc.orgorganic-chemistry.orgscispace.comfrontiersin.orgrsc.orgresearchgate.net.

Table 2: General Routes to 1,2,4-Triazole Formation from Thiohydrazides

| Starting Materials | Reaction Conditions | Product Class | Reference Type |

| Thiohydrazide + Carboxylic Acid/Derivative | Heating, Acid/Base catalysis | 1,2,4-Triazoles | General |

| Thiohydrazide + Nitrile | Base-mediated, often with heating | 1,2,4-Triazoles | rsc.orgorganic-chemistry.orgrsc.orgresearchgate.net |

| Thiohydrazide + Formamide/Orthoester | Microwave irradiation, heating | 1,2,4-Triazoles | organic-chemistry.orgscispace.com |

Nucleophilic and Electrophilic Reactivity of this compound

The this compound molecule exhibits dual reactivity:

Nucleophilic Reactivity: The terminal amino group (-NH2) is a strong nucleophile, readily participating in reactions with electrophiles such as alkyl halides, acyl halides, and carbonyl compounds ontosight.aimdpi.comorganic-chemistry.org. The sulfur atom, with its available lone pairs, can also act as a nucleophile, particularly towards soft electrophiles or in coordination chemistry. The nitrogen atoms within the -NHNH- linkage also possess nucleophilic character.

Electrophilic Reactivity: The thiocarbonyl carbon (C=S) is electrophilic due to the electronegativity of sulfur and the polarization of the double bond. This site is susceptible to attack by strong nucleophiles, such as organometallic reagents or cyanide ions. The hydrogen atoms on the nitrogen atoms can also be considered weakly acidic, allowing for deprotonation by strong bases, generating nucleophilic nitrogen anions.

The ambident nature of the thiohydrazide group, with nucleophilic centers at nitrogen and sulfur, and an electrophilic carbon, allows for a wide array of transformations, including cyclizations, additions, and substitutions, making it a versatile synthon in organic synthesis mdpi.comresearchgate.netosi.lv.

Compound List:

this compound

Exploration of Other Functional Group Transformations on the this compound Scaffold

Beyond the prominent heterocyclization reactions that transform the thiohydrazide moiety into various cyclic systems, the this compound scaffold presents opportunities for other functional group transformations. These reactions can target different parts of the molecule, such as the sulfur atom or the nitrogen atoms, leading to derivatives with altered chemical properties and potential applications. While extensive literature specifically detailing "other" functional group transformations on this compound is limited, general principles of thiohydrazide chemistry and functional group interconversions provide insight into potential pathways.

Oxidation to Disulfides

One notable transformation of thiohydrazides involves the oxidation of the sulfur atom to form disulfide linkages. This reaction converts the thione (C=S) group into a disulfide bridge, effectively dimerizing the thiohydrazide molecule. Such oxidative processes are well-documented for various thiohydrazides, leading to the formation of symmetrical disulfides.

Infrared (IR) Spectroscopy for Identification of Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a powerful technique that identifies functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations pslc.wslibretexts.org. For this compound, specific vibrational modes associated with its functional groups are expected to be observable. The presence of N-H bonds in the hydrazide moiety typically results in characteristic stretching vibrations in the region of 3200-3500 cm⁻¹ pslc.wsuc.edu. The thioamide functional group, characterized by a C=S double bond, exhibits a stretching vibration that commonly appears in the range of 1050-1250 cm⁻¹ scispace.compslc.wsuc.edu.

For the derivative 18a, which includes a this compound fragment, IR analysis revealed absorption bands in the range of 3445-3345 cm⁻¹ attributed to N-H stretching vibrations (noting the presence of three N-H groups in this derivative) and a band at 1180 cm⁻¹ assigned to the C=S stretch scispace.comresearchgate.net. These findings are consistent with the expected spectral features for thiohydrazides.

Table 1: Characteristic IR Vibrational Modes

| Functional Group | Vibrational Mode | Expected/Observed Wavenumber (cm⁻¹) | Notes |

| N-H (hydrazide) | Stretch | 3200-3500 | General expectation pslc.wsuc.edu |

| N-H (hydrazide) | Stretch | 3445-3345 | Observed for derivative 18a scispace.comresearchgate.net |

| C=S | Stretch | 1050-1250 | General expectation scispace.compslc.wsuc.edu |

| C=S | Stretch | 1180 | Observed for derivative 18a scispace.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the chemical environment of protons and carbon atoms thermofisher.comnanalysis.comunivr.it.

Proton NMR (¹H NMR) Analysis of this compound Derivatives

Proton NMR (¹H NMR) spectroscopy differentiates hydrogen atoms based on their electronic environment, providing information on their chemical shifts, multiplicity (due to spin-spin coupling), and integration (representing the relative number of protons) thermofisher.comunivr.it. For this compound (CH₃CH₂CH₂C(S)NHNH₂), the ¹H NMR spectrum would be expected to show signals corresponding to the three methylene (B1212753) groups of the propyl chain and the two protons of the terminal NH₂ group, along with the NH proton.

The propyl group is anticipated to exhibit a characteristic pattern: a triplet for the terminal methyl (CH₃) group around 0.9-1.0 ppm, a sextet or multiplet for the adjacent methylene (CH₂) group around 1.6-1.8 ppm, and a triplet or multiplet for the methylene group adjacent to the C=S moiety, likely shifted downfield due to the electron-withdrawing nature of the thioamide group, appearing around 2.5-3.0 ppm. The NH₂ protons and the NH proton are expected to appear as broad singlets, typically in the 3-6 ppm range, and are exchangeable with deuterium (B1214612) oxide (D₂O) scispace.com.

Derivative 18a provided specific ¹H NMR data: in DMSO-d₆, signals were observed at ~1.11 ppm (triplet, 3H, CH₂CH₃), ~4.11 ppm (quartet, 2H, CH₂CH₃), and further signals for aromatic protons and NH protons at higher chemical shifts (e.g., 9.43, 9.51, 10.00 ppm for 3NH) scispace.comresearchgate.net.

Table 2: Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration | Notes |

| CH₃ (propyl) | ~0.9-1.0 | Triplet | 3H | Propyl group scispace.com |

| CH₂ (propyl, β to C=S) | ~1.6-1.8 | Sextet/Multiplet | 2H | Propyl group scispace.com |

| CH₂ (propyl, α to C=S) | ~2.5-3.0 | Triplet/Multiplet | 2H | Propyl group scispace.com |

| NH₂ | ~3-5 | Broad Singlet | 2H | Exchangeable with D₂O |

| NH | ~4-6 | Broad Singlet | 1H | Exchangeable with D₂O |

Carbon-13 NMR (¹³C NMR) Investigations of this compound Derivatives

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal, with its chemical shift influenced by its electronic environment thermofisher.comresearchgate.net. For this compound, the ¹³C NMR spectrum would be expected to show signals for the three carbons of the propyl chain and a characteristic signal for the thiocarbonyl (C=S) carbon.

The methyl carbon (CH₃) of the propyl group is typically found around 10-15 ppm. The methylene carbons (CH₂) would appear at higher chemical shifts, with the carbon adjacent to the methyl group around 15-25 ppm, and the carbon adjacent to the C=S group appearing further downfield, likely in the 30-40 ppm range. The thiocarbonyl carbon (C=S) in thiohydrazides and thioamides is generally observed at significantly downfield chemical shifts, typically in the range of 180-200 ppm, due to the polarizability and electronic nature of the C=S bond scispace.com.

In the ¹³C NMR spectrum of derivative 18a, the C=S carbon was reported at 158.5 ppm, along with signals for aromatic carbons scispace.com. The unusually low value for the C=S carbon in this derivative may be attributed to the specific electronic effects of the extensive aromatic system and other substituents present in the molecule.

Table 3: Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| CH₃ (propyl) | ~10-15 | Propyl group scispace.com |

| CH₂ (propyl, β to C=S) | ~15-25 | Propyl group scispace.com |

| CH₂ (propyl, α to C=S) | ~30-40 | Propyl group scispace.com |

| C=S | ~180-200 | Thioamide/thiohydrazide carbon scispace.com |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns lcms.czchemguide.co.ukuab.edu. The molecular ion (M⁺) peak in a mass spectrum corresponds to the intact molecule that has lost an electron. For this compound (C₃H₈N₂S), the calculated molecular weight is approximately 104.17 g/mol , meaning the molecular ion peak is expected at m/z 104.

Fragmentation patterns, which arise from the decomposition of the molecular ion into smaller charged fragments, can offer further structural insights lcms.czchemguide.co.ukresearchgate.net. Potential fragmentation pathways for this compound could involve the cleavage of bonds within the propyl chain or the loss of neutral species such as NH₃ or H₂S.

The derivative 18a exhibited a molecular ion peak at m/z 423, with a relative abundance of 25% scispace.comresearchgate.net. This corresponds to its molecular formula and provides a clear indication of its molecular weight.

Table 4: Mass Spectrometry Data

| Ion Type | Expected m/z | Notes |

| Molecular Ion (M⁺) | 104 | For this compound (C₃H₈N₂S) chemguide.co.uk |

| Molecular Ion (M⁺) | 423 (25%) | Observed for derivative 18a scispace.comresearchgate.net |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements within a compound davidson.edulibretexts.org. This method is crucial for verifying the empirical and molecular formulas of newly synthesized compounds. For this compound (C₃H₈N₂S), the theoretical elemental composition can be calculated:

Carbon (C): 34.63%

Hydrogen (H): 7.76%

Nitrogen (N): 26.90%

Sulfur (S): 30.78%

Elemental analysis of derivative 18a provided found percentages that closely matched the calculated values for its complex formula (C₂₅H₂₁N₅S), with values such as C, 70.76%; H, 5.22%; N, 16.41%; and S, 7.69% scispace.comresearchgate.net. Such agreement between calculated and experimental values is a strong indicator of the compound's purity and correct structural assignment.

Table 5: Elemental Analysis Data

| Element | Calculated % (this compound) | Found % (Derivative 18a) | Notes |

| C | 34.63 | 70.76 | scispace.com |

| H | 7.76 | 5.22 | scispace.com |

| N | 26.90 | 16.41 | scispace.com |

| S | 30.78 | 7.69 | scispace.com |

Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Raman Spectroscopy)

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique that measures the absorption of light in the UV and visible regions of the electromagnetic spectrum technologynetworks.commsu.eduunchainedlabs.com. This absorption is related to electronic transitions within molecules, particularly those involving π-electrons and non-bonding electrons in chromophores technologynetworks.commsu.edu. UV-Vis spectroscopy is valuable for quantitative analysis, such as determining the concentration of a substance, and can provide information about the extent of conjugation in organic molecules technologynetworks.comunchainedlabs.com. While specific UV-Vis data for this compound was not found in the provided snippets, compounds with conjugated systems or specific functional groups often exhibit characteristic absorption maxima (λmax) and molar absorptivities (ε) researchgate.net.

Raman Spectroscopy: Raman spectroscopy is a vibrational spectroscopic technique that complements IR spectroscopy by providing information about molecular vibrations spectroscopyonline.comnih.gov. It is particularly useful for identifying functional groups and studying molecular structure and polymorphism spectroscopyonline.comnih.gov. Raman spectroscopy is sensitive to changes in molecular symmetry and polarizability. While no specific Raman spectra for this compound were found in the literature, the technique is generally applied to characterize a wide range of chemical compounds, including pharmaceuticals, to assess their structural integrity and stability spectroscopyonline.comnih.govyoutube.com.

Compound List

this compound

N-[3-cyano-6-(2-naphthyl)-4-phenylpyridin-2-ylamino]this compound (18a)

Compound Table

Theoretical and Computational Studies on Propanethiohydrazide

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule. For propanethiohydrazide, these methods would provide a detailed picture of its molecular orbitals, charge distribution, and the nature of its chemical bonds.

Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), would be employed to calculate the electronic structure. Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis would be a valuable tool to investigate the charge distribution on individual atoms and to understand the delocalization of electron density within the molecule. mdpi.com This analysis provides insights into donor-acceptor interactions between filled and empty orbitals, which are crucial for understanding bonding and reactivity. The expected outputs would include net atomic charges and the composition of the molecular orbitals.

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers between them, collectively known as the energy landscape. nih.govfrontiersin.org

Computational methods would be used to perform a systematic scan of the potential energy surface by rotating the key dihedral angles within the this compound molecule. This process would identify the low-energy conformers, which represent the most probable shapes of the molecule. nih.gov The relative energies of these conformers and the transition states connecting them would be calculated to construct a detailed energy landscape. nih.gov This landscape is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Computational Modeling of Reaction Mechanisms Involving this compound

Understanding how this compound participates in chemical reactions requires the computational modeling of reaction mechanisms. These studies would identify the pathways of chemical transformations, including the structures of transition states and the associated activation energies. mdpi.com

By mapping the potential energy surface for a given reaction, computational models can elucidate the step-by-step process of bond breaking and formation. researchgate.net This would involve locating the transition state structures, which are the highest energy points along the reaction coordinate. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. These calculations would be instrumental in predicting the reactivity of this compound and designing new synthetic routes.

Density Functional Theory (DFT) Applications in this compound Chemistry

Density Functional Theory (DFT) has become a powerful and widely used tool in computational chemistry due to its balance of accuracy and computational cost. researchgate.netmdpi.com For this compound, DFT would be applied to a wide range of chemical problems.

DFT calculations can accurately predict various molecular properties, including geometries, vibrational frequencies, and electronic properties. mdpi.com It is also adept at calculating thermochemical data such as enthalpy and Gibbs free energy, which are essential for understanding the thermodynamics of reactions involving this compound. Furthermore, conceptual DFT provides a framework for defining and calculating chemical concepts like electronegativity, hardness, and reactivity indices, which can be used to predict the molecule's behavior in different chemical environments. mdpi.com

Molecular Dynamics Simulations for Understanding this compound Interactions

While quantum chemical methods are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules in a condensed phase, such as in a solvent or interacting with other molecules. nih.gov

MD simulations would model the motion of a this compound molecule and its surrounding environment over time by solving Newton's equations of motion. escholarship.org This approach would provide a dynamic picture of how this compound interacts with solvent molecules and other solutes. dovepress.com Key applications would include studying the solvation of this compound, its diffusion in different media, and its potential to form intermolecular interactions like hydrogen bonds. These simulations are crucial for bridging the gap between the properties of an isolated molecule and its behavior in a real-world chemical system. mdpi.com

Synthetic Utility and Broader Chemical Applications in Material and Organic Synthesis

Role of Propanethiohydrazide as a Key Intermediate in Complex Organic Synthesis

This compound serves as a valuable intermediate in multi-step organic syntheses due to the presence of the reactive thiohydrazide functional group (-CSNHNH2). This moiety allows for a variety of chemical transformations, making it a pivotal component in the assembly of more complex molecular architectures. The interplay between the nucleophilic nitrogen atoms and the thiono-sulfur atom enables its participation in various cyclization and condensation reactions, leading to the formation of heterocyclic systems. The reactivity of this functional group can be modulated to achieve selective transformations, highlighting its importance as a versatile synthetic tool.

Precursor for the Construction of Diverse Organic Scaffolds

The unique structural features of this compound make it a suitable precursor for the synthesis of a range of organic compounds, particularly heterocyclic systems that are prevalent in medicinal chemistry and materials science.

Synthetic Utility in Naphthylpyridine-3-carbonitrile Compound Derivatization

While direct synthesis starting from this compound is not extensively documented in readily available literature, the this compound moiety has been incorporated into complex naphthylpyridine-3-carbonitrile structures. For instance, the compound N'-[3-cyano-6-(2-naphthyl)-4-phenylpyridin-2-ylamino] this compound has been synthesized. researchgate.net In this synthesis, a precursor containing a hydrazinyl group was reacted with an appropriate isothiocyanate to introduce the thiohydrazide functionality. researchgate.net This demonstrates the utility of the thiohydrazide group as a key component in the derivatization of complex heterocyclic systems, even if this compound itself is not the initial building block.

Incorporation into Coumarin (B35378) Derivative Syntheses

The this compound functional group has been integrated into coumarin scaffolds, indicating its role in the derivatization of this important class of compounds. An example is the compound (E)-N'-(1-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl) ethylene) this compound, which has been a subject of spectroscopic and photochemical studies. ekb.eg Although the primary focus of the available research was not on the synthetic pathway, the existence of such a molecule suggests that this compound or its derivatives can be reacted with suitable coumarin precursors to generate more complex, functionalized molecules. The thiohydrazide group in these derivatives offers a site for further chemical modifications.

Application in the Construction of 1,2,4-Triazole (B32235) Ring Systems

Thiohydrazides, in general, are well-established precursors for the synthesis of 1,2,4-triazole rings. The reaction of a thiohydrazide with various one-carbon synthons, such as cyanates, isothiocyanates, or orthoesters, can lead to the formation of the 1,2,4-triazole heterocycle. Specifically, the reaction of thiocarbohydrazides with valeric acid has been shown to produce 4-amino-3-butyl-1,2,4-triazole-5-thione. sapub.org This general reactivity suggests that this compound can serve as a valuable precursor for the synthesis of 3-propyl-substituted 1,2,4-triazoles, which are of interest in various fields of chemistry.

Potential in the Development of Functional Organic Materials

The incorporation of the thiohydrazide group, and specifically the this compound moiety, into larger molecular frameworks can impart unique properties relevant to materials science. The sulfur and nitrogen atoms can act as coordination sites for metal ions, suggesting potential applications in the development of coordination polymers and metal-organic frameworks. Furthermore, the presence of N-H and C=S bonds allows for hydrogen bonding and other non-covalent interactions, which can influence the self-assembly and packing of molecules in the solid state, impacting their optical and electronic properties. While specific research on this compound-based materials is not widely reported, the known chemistry of thioamides and thiohydrazides points to their potential utility in creating novel functional organic materials.

Emerging Applications in Novel Synthetic Methodology Development

The reactivity of the thiohydrazide functional group in this compound opens avenues for its use in the development of new synthetic methods. For example, thiohydrazide-derived hydrazones can undergo intramolecular cyclization under oxidative conditions to form 1,3,4-thiadiazoles. researchgate.netmdpi.com This transformation could be exploited in the development of novel, efficient routes to this class of heterocycles. Moreover, the ability of thiohydrazides to react with a variety of electrophiles and participate in multicomponent reactions suggests that this compound could be a key reagent in the discovery and optimization of new chemical transformations for the synthesis of complex molecules.

Q & A

Q. What are the standard protocols for synthesizing Propanethiohydrazide, and how can purity be optimized?

this compound synthesis typically involves thioacylation of hydrazine derivatives under controlled acidic conditions. A validated method includes reacting propanethioic acid with hydrazine hydrate in a 1:2 molar ratio, dissolved in 0.1 M HCl, followed by recrystallization in ethanol to isolate the product . Purity optimization requires iterative solvent selection (e.g., ethanol vs. acetone) and temperature control during crystallization. Yield improvements (≥85%) are achievable via vacuum distillation to remove volatile byproducts. Analytical validation using melting point determination and TLC (Rf ≈ 0.4 in ethyl acetate) is critical .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Key techniques include:

- FT-IR : Confirm S-H (2550–2600 cm⁻¹) and N-H (3300–3450 cm⁻¹) stretches.

- ¹H/¹³C NMR : Identify proton environments (e.g., CH₃ at δ 1.2–1.5 ppm) and thiocarbonyl carbons (δ 180–200 ppm).

- HPLC-MS : Use C18 columns with acetonitrile/water (70:30) mobile phase; monitor [M+H]⁺ ions (m/z ~121). Cross-validate results with elemental analysis (C, H, N, S) to ensure ≥98% purity .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Conduct accelerated stability studies:

- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 30 days; quantify degradation via HPLC.

- Photostability : Expose to UV light (320–400 nm) and compare with dark controls. Degradation products (e.g., disulfides) can be identified using LC-MS/MS. Stability is optimal in amber vials at –20°C with desiccants .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in this compound’s reactivity across different solvents?

Contradictory reactivity data (e.g., nucleophilic vs. electrophilic behavior) may arise from solvent polarity effects. Use DFT calculations (B3LYP/6-31G**) to model charge distribution in polar (DMSO) vs. nonpolar (toluene) solvents. Validate experimentally via kinetic studies: monitor reaction rates with iodomethane in varying solvents using UV-Vis spectroscopy (λ = 280 nm). Statistical analysis (ANOVA) can identify solvent-dependent trends .

Q. What strategies minimize synthetic byproducts during this compound derivatization?

Byproduct formation (e.g., disulfide linkages) is mitigated by:

- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidative coupling.

- Catalyst Optimization : Use Pd/C (1% wt.) for selective thioamide reduction.

- pH Control : Maintain pH 6–7 to avoid premature hydrolysis of intermediates. Monitor reaction progress via inline IR spectroscopy and isolate intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can computational modeling predict this compound’s biological activity, and what validation methods are essential?

- QSAR Models : Train models using descriptors like logP, topological polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.8).

- Molecular Docking : Simulate binding to target enzymes (e.g., urease) using AutoDock Vina; prioritize poses with ΔG ≤ –7 kcal/mol. Experimental validation requires enzymatic assays (e.g., urease inhibition IC₅₀) and cytotoxicity profiling (MTT assay on HEK-293 cells) .

Data Analysis and Contradiction Management

Q. What statistical frameworks address variability in this compound bioactivity data?

Apply mixed-effects models to account for inter-lab variability. For IC₅₀ discrepancies:

Q. How should researchers design experiments to distinguish this compound’s direct effects from matrix interference?

Use matrix-matched calibration : Spike this compound into blank matrices (e.g., serum, soil) and compare recovery rates (80–120%) vs. pure standards. Employ tandem mass spectrometry (MS/MS) to differentiate analyte signals from co-eluting contaminants. Include negative controls and standard additions in each batch .

Tables of Key Methodological Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.